Technical Whitepaper: 2-Amino-5-chloro-6-phenylpyridine
Technical Whitepaper: 2-Amino-5-chloro-6-phenylpyridine
Topic: 2-Amino-5-chloro-6-phenylpyridine Chemical Structure Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Structural Analysis, Synthetic Methodologies, and Physicochemical Profiling
Executive Summary
2-Amino-5-chloro-6-phenylpyridine (CAS: 106696-86-0) represents a high-value scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR modulators. This trisubstituted pyridine core combines three distinct pharmacophoric features: a hydrogen-bond donor/acceptor motif (2-amino-pyridine), a lipophilic steric blocker (6-phenyl), and a metabolic handle/electronic modulator (5-chloro).
This guide provides a definitive technical analysis of this molecule, detailing validated synthetic routes, structural properties, and handling protocols required for high-integrity research.
Chemical Identity & Structural Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 5-Chloro-6-phenylpyridin-2-amine |
| CAS Number | 106696-86-0 |
| Molecular Formula | C₁₁H₉ClN₂ |
| Molecular Weight | 204.66 g/mol |
| SMILES | Nc1nc(c(Cl)cc1)-c1ccccc1 |
| Appearance | Off-white to pale yellow crystalline solid |
2.1 Structural Geometry & Electronic Effects
The molecule exhibits a specific electronic push-pull system that dictates its reactivity and binding affinity:
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Pyridine Nitrogen (N1): The primary basic center. However, its basicity is significantly attenuated compared to unsubstituted 2-aminopyridine (pKa ~6.8) due to the inductive electron-withdrawing effect (-I) of the 5-chloro substituent.
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2-Amino Group: Acts as a strong pi-donor (+M), increasing electron density at the C3 and C5 positions. Since C5 is blocked by chlorine, electrophilic attacks are directed to C3, though the ring is generally deactivated.
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6-Phenyl Ring: Due to steric repulsion with the adjacent 5-chloro substituent, the phenyl ring is forced out of coplanarity with the pyridine ring. This "twisted" conformation is critical for binding selectivity in enzyme pockets, preventing flat pi-stacking aggregation while filling hydrophobic sub-pockets.
Synthetic Methodologies
Two primary routes are established for synthesizing this core. Route A is preferred for bulk scale-up due to cost efficiency, while Route B (Modular) is superior for generating diverse analog libraries.
Route A: Direct Regioselective Chlorination (Scale-Up Preferred)
This method utilizes the strong para-directing effect of the amino group to install the chlorine atom at position 5 of the 6-phenylpyridine scaffold.
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Precursor: 2-Amino-6-phenylpyridine.
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Reagents:
-Chlorosuccinimide (NCS) in Acetonitrile or DMF. -
Mechanism: Electrophilic Aromatic Substitution (EAS).
Protocol:
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Dissolution: Dissolve 2-amino-6-phenylpyridine (1.0 eq) in acetonitrile (0.5 M concentration).
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Addition: Add NCS (1.05 eq) portion-wise at 0°C to prevent over-chlorination.
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Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC. The 3-chloro isomer is a potential minor byproduct but is sterically disfavored compared to the 5-position.
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Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine.
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Purification: Recrystallize from Ethanol/Water or purify via silica chromatography (Hexane/EtOAc gradient).
Route B: Suzuki-Miyaura Cross-Coupling (Library Generation)
This route builds the biaryl system last, allowing for late-stage diversification of the phenyl ring.
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Precursor: 2-Amino-5-chloro-6-bromopyridine (or 6-iodo analog).
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Reagents: Phenylboronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃.
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Selectivity: The C6-Br bond is significantly more reactive toward oxidative addition than the C5-Cl bond, ensuring chemoselectivity.
Protocol:
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Setup: In a degassed vial, combine 2-amino-5-chloro-6-bromopyridine (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
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Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).
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Base: Add Na₂CO₃ (2.0 eq).
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Heating: Heat to 90°C under Argon for 12 hours.
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Validation: The 5-chloro group remains intact; the 6-bromo is exclusively substituted.
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways illustrating the trade-off between atom economy (Route A) and modularity (Route B).
Physicochemical Profiling & Characterization
For drug development, understanding the "drug-likeness" is crucial. The 5-chloro and 6-phenyl substitutions significantly alter the profile compared to the parent aminopyridine.
| Parameter | Value (Predicted/Exp) | Implication |
| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~39 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| pKa (Pyridine N) | ~3.5 - 4.0 | Less basic than pyridine (5.2). Unlikely to be protonated at physiological pH (7.4). |
| H-Bond Donors | 1 (NH₂) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 2 (Ring N, NH₂) | Ring N acceptor capability is reduced by steric bulk of phenyl. |
Analytical Standards (Self-Validation)
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¹H NMR (DMSO-d₆):
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δ ~6.0–6.5 ppm: Broad singlet (2H, NH₂).
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δ ~7.3–7.6 ppm: Multiplet (5H, Phenyl group).
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δ ~7.8 ppm: Singlet (1H, Pyridine H3). Note: The absence of coupling confirms substitution at C5 and C6.
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δ ~7.6 ppm: Singlet (1H, Pyridine H4) if H3/H4 are present, but here we have H3 and H4.
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Correction: In 2-amino-5-chloro-6-phenylpyridine, positions 2, 5, 6 are substituted.[1] Protons remain at 3 and 4 .
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Coupling: H3 and H4 will show an ortho-coupling (J ~8 Hz).
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H3 (ortho to NH₂): doublet, shielded (~6.5-6.8 ppm).
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H4 (meta to NH₂, ortho to Cl): doublet, deshielded (~7.5-7.8 ppm).
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Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS may be limited, it should be handled as a Functionalized Aminopyridine .
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GHS Classification:
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Warning (Category 2 Skin/Eye Irritant).
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H302: Harmful if swallowed (Acute Tox 4).
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize slowly over time, turning brown.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
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BenchChem. 5-Chloro-6-phenylpyridin-2-amine | 106696-86-0.[1] Retrieved from .
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ChemicalBook. 2-Amino-5-chloropyridine Synthesis and Properties. (General chlorination methodologies applied to aminopyridine scaffolds). Retrieved from .
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National Institutes of Health (NIH). Deaminative chlorination of aminoheterocycles. (Mechanistic insight into aminopyridine functionalization). Retrieved from .
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Organic Chemistry Portal. Suzuki-Miyaura Coupling. (Standard protocols for halopyridine couplings). Retrieved from .
